Quinocide

Description

Propriétés

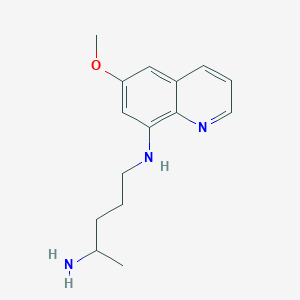

IUPAC Name |

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAFIBBHADOTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045706 | |

| Record name | Quinocide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-61-1 | |

| Record name | Quinocide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinocide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinocide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinocide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOCIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNG7995Y4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinocide: A Technical Deep Dive into its Discovery, Mechanism, and Historical Role in Malaria Therapy

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Quinocide, an 8-aminoquinoline (B160924) derivative, represents a significant chapter in the history of antimalarial drug discovery. Synthesized in the Soviet Union in 1952, it was extensively utilized for the treatment and prophylaxis of Plasmodium vivax malaria. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context within malaria research, and a detailed examination of its chemical synthesis, mechanism of action, and clinical application based on available data. The document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this historically important antimalarial agent.

Historical Context: The Quest for Anti-Relapse Antimalarials

The development of this compound is rooted in the broader scientific endeavor to combat malaria, a disease that has afflicted humanity for millennia. Following the isolation of quinine (B1679958) from cinchona bark in 1820, a new era of chemotherapy for infectious diseases began.[1][2] However, the challenge of relapsing malaria, caused by the dormant liver stages (hypnozoites) of P. vivax, necessitated the search for new classes of compounds.

The 8-aminoquinolines emerged as a promising class of drugs with activity against these persistent liver stages. Pamaquine, the first synthetic 8-aminoquinoline, was developed in the 1920s, followed by the less toxic and more effective primaquine (B1584692) in the 1940s.[3][4] It was within this scientific landscape that Soviet researchers developed this compound, an isomer of primaquine, in 1952.[5][6] The E.I. Martsinovsky Institute of Medical Parasitology and Tropical Medicine in Moscow was a key institution in the USSR's extensive research and efforts to control and eradicate malaria.[7][8]

Discovery and Development of this compound in the USSR

This compound, chemically known as 8-(4-aminopentylamino)-6-methoxyquinoline, was synthesized and subsequently subjected to intensive investigation by Soviet scientists.[5][6] A comprehensive review of this work was presented by A.Y. Lysenko in the Bulletin of the World Health Organization in 1960, providing the most detailed account of its development and clinical application to the international scientific community.[5][6]

Soviet researchers conducted a range of studies, from laboratory investigations of its parasiticidal activity and tolerance in animals to extensive clinical trials in humans for both the treatment of acute P. vivax malaria and for preventing relapses.[5][6] These studies established this compound as a key component of the Soviet Union's malaria control strategy.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and administration of this compound, primarily derived from the review by A.Y. Lysenko (1960). It is important to note that the level of detail in this historical documentation may not always meet contemporary clinical trial reporting standards.

Table 1: this compound Dosage Regimens for P. vivax Malaria

| Indication | Drug Regimen | Duration |

| Anti-relapse Treatment | This compound | 10 or 14 days |

| Pre-epidemic Prophylaxis | This compound | 10 or 14 days |

| Comparative Regimen | Acriquine with Plasmocide | Lengthy course |

Source: Lysenko, A.Y. (1960). Use of this compound in treatment and prophylaxis of vivax malaria. Bulletin of the World Health Organization, 22(6), 641–662.[5][6]

Table 2: Reported Efficacy and Side Effects of this compound

| Parameter | Observation |

| Efficacy | A short course of this compound was reported to be as effective as a lengthy course of acriquine with plasmocide for both anti-relapse treatment and pre-epidemic prophylaxis. |

| Side Effects | Side-effects were reported as "infrequent," "transient," and generally did not necessitate the suspension of treatment. |

Source: Lysenko, A.Y. (1960). Use of this compound in treatment and prophylaxis of vivax malaria. Bulletin of the World Health Organization, 22(6), 641–662.[5][6]

Experimental Protocols

Chemical Synthesis of this compound

A method for the synthesis of this compound (8-(4-aminopentylamino)-6-methoxyquinoline) is detailed in Chinese patent CN105481766A. The following is a summary of the key steps outlined in the patent.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound Hydrochloride.

Detailed Methodology (based on CN105481766A):

-

Michael Addition: Nitroethane and methyl acrylate undergo a Michael addition reaction catalyzed by triethylamine at 30-40°C to yield 4-nitro-methyl valerate.

-

Hydrolysis: The resulting 4-nitro-methyl valerate is hydrolyzed using 6M hydrochloric acid under reflux to produce 4-nitro-valeric acid.

-

Amide Formation: 4-nitro-valeric acid is coupled with 8-amino-6-methoxyquinoline in chloroform to form the amide intermediate, 8-(4-nitro-valeryl amido)-amino-6-methoxyquinoline.

-

Reduction: The nitro group of the amide intermediate is reduced to an amine to yield the free base of this compound.

-

Salt Formation: The this compound free base is dissolved in ethanol and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt.

In Vitro Antimalarial Activity Assay (General Protocol)

Standard protocols for assessing the in vitro activity of antimalarial compounds against P. falciparum are well-established. While specific protocols for this compound from the Soviet era are not detailed in the available literature, a typical modern protocol is outlined below.

Experimental Workflow: In Vitro Antiplasmodial Assay

Caption: General workflow for in vitro antimalarial drug screening.

Methodology:

-

P. falciparum Culture: A chloroquine-sensitive (e.g., NF54) or resistant (e.g., K1) strain of P. falciparum is maintained in continuous culture in human red blood cells using RPMI-1640 medium supplemented with serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: A stock solution of this compound is prepared and serially diluted in culture medium in a 96-well microtiter plate.

-

Assay Initiation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions.

-

Incubation: The plates are incubated for 48-72 hours.

-

Measurement of Parasite Growth: Parasite growth inhibition is quantified using various methods, such as DNA-intercalating fluorescent dyes (e.g., SYBR Green I), enzyme-based assays (e.g., pLDH assay), or microscopic counting of parasitemia.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Signaling Pathways and Mechanism of Action

The precise molecular target of 8-aminoquinolines, including this compound, is not fully elucidated. However, the prevailing hypothesis for their mechanism of action against the liver stages of Plasmodium involves metabolic activation and the generation of reactive oxygen species (ROS).

Signaling Pathway: Hypothesized Mechanism of Action of 8-Aminoquinolines

Caption: Hypothesized mechanism of 8-aminoquinoline antimalarial activity.

Description of the Pathway:

-

Metabolic Activation: 8-aminoquinolines like this compound are pro-drugs that require metabolic activation within the host's hepatocytes, primarily by cytochrome P450 enzymes such as CYP2D6.[10]

-

Formation of Reactive Metabolites: This metabolic process generates reactive intermediates, such as quinone-imine compounds.

-

Generation of Reactive Oxygen Species (ROS): These reactive metabolites undergo redox cycling, leading to the production of high levels of reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide.[10]

-

Induction of Oxidative Stress: The surge in ROS induces significant oxidative stress within the infected hepatocyte and the resident Plasmodium hypnozoite.

-

Parasite Damage and Death: This oxidative stress is thought to damage parasite macromolecules and organelles, particularly the mitochondria, leading to parasite death and thus preventing malaria relapse.

Conclusion

This compound stands as a noteworthy example of mid-20th-century antimalarial drug development, particularly highlighting the significant contributions from the Soviet Union. While it has been largely superseded by other 8-aminoquinolines like primaquine and the more recently developed tafenoquine, a technical understanding of its discovery, synthesis, and biological activity remains valuable for researchers in the field. The historical context of this compound's development underscores the global nature of the fight against malaria and the continuous need for innovation in antimalarial chemotherapy. Further research into the specific molecular targets of 8-aminoquinolines and the nuances of their metabolic activation could yet yield insights for the design of future anti-relapse agents with improved efficacy and safety profiles.

References

- 1. Malaria Research and Eradication in the USSR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malaria research and eradication in the USSR: A review of Soviet achievements in the field of malariology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]

- 4. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the epidemiology of Plasmodium vivax malaria: past and present with special reference to the former USSR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. History of the E.I. Martsinovsky Institute of Medical Parasitology and Tropical Medicine: research on malaria and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malaria research and eradication in the USSR. A review of Soviet achievements in the field of malariology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Quinocide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis pathways, and physicochemical properties of quinocide, an 8-aminoquinoline (B160924) derivative with antimalarial properties. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, chemically known as N1-(6-methoxyquinolin-8-yl)pentane-1,4-diamine, is a structural isomer of the more commonly known antimalarial drug, primaquine (B1584692).[1] Its core structure consists of a methoxy-substituted quinoline (B57606) ring linked to a 1,4-pentanediamine side chain at the 8-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 525-61-1 | [2] |

| Molecular Formula | C15H21N3O | [2][3] |

| Molecular Weight | 259.35 g/mol | [2][3] |

| IUPAC Name | 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | [3] |

| Synonyms | 8-(4-aminopentylamino)-6-methoxyquinoline, Chinocide | [2][3] |

| Melting Point | 46°C | [2] |

| Boiling Point | 183-186 °C at 1 mmHg | [2] |

Synthesis Pathways

The synthesis of this compound follows a multi-step pathway, analogous to the synthesis of other 8-aminoquinoline antimalarials like primaquine and pamaquine.[1] The general strategy involves the preparation of a key intermediate, 6-methoxy-8-aminoquinoline, followed by its coupling with a suitably functionalized pentylamine side chain. While the original detailed experimental protocol by Braude and Stavrovskaya from 1956 was not fully accessible for this review, the following pathway is based on established synthetic routes for this class of compounds.

The synthesis can be conceptually divided into two main parts: the synthesis of the 6-methoxy-8-aminoquinoline core and the subsequent attachment of the diamine side chain.

Experimental Protocols (Adapted from analogous syntheses)

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline

This key intermediate can be prepared via the Skraup synthesis. In a typical procedure, p-anisidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). An alternative method involves the cyclization of 4-methoxy-2-nitroaniline with acrolein.

Step 2: Synthesis of 6-Methoxy-8-aminoquinoline

The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amino group. A common method for this transformation is the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 3: Synthesis of N-(4-bromopentyl)phthalimide

1,4-Dibromopentane is reacted with potassium phthalimide in a suitable solvent like dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution where the phthalimide anion displaces one of the bromide ions.

Step 4: Synthesis of N-(4-(6-methoxyquinolin-8-ylamino)pentyl)phthalimide

6-Methoxy-8-aminoquinoline is condensed with N-(4-bromopentyl)phthalimide. This reaction is typically carried out by heating the two reactants in a suitable solvent.

Step 5: Synthesis of this compound (Deprotection)

The final step is the removal of the phthalimide protecting group. This is commonly achieved by hydrazinolysis, where the protected intermediate is refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol. The resulting phthalhydrazide (B32825) is insoluble and can be filtered off, yielding the free base of this compound.

Table 2: Summary of this compound Synthesis Steps and Potential Yields (Illustrative)

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Skraup Synthesis | p-Anisidine, Glycerol, H2SO4, Oxidizing Agent | 60-70 |

| 2 | Reduction | 6-Methoxy-8-nitroquinoline, Sn/HCl | 80-90 |

| 3 | Phthalimide Substitution | 1,4-Dibromopentane, Potassium Phthalimide | 70-80 |

| 4 | Condensation | 6-Methoxy-8-aminoquinoline, N-(4-bromopentyl)phthalimide | 50-60 |

| 5 | Deprotection | Hydrazine Hydrate | 85-95 |

| Overall | ~20-35 |

Note: The yields are illustrative and based on general procedures for similar compounds. Actual yields may vary depending on the specific reaction conditions.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons on the quinoline ring (δ 6.5-8.5 ppm).- Methoxy (B1213986) group singlet (δ ~3.9 ppm).- Protons on the pentanediamine (B8596099) side chain, including methine and methylene (B1212753) groups (δ 1.0-3.5 ppm).- Amine protons (broad signals, chemical shift dependent on solvent and concentration). |

| ¹³C NMR | - Aromatic carbons of the quinoline ring (δ 100-160 ppm).- Methoxy carbon (δ ~55 ppm).- Aliphatic carbons of the side chain (δ 20-50 ppm). |

| IR (Infrared) | - N-H stretching of primary and secondary amines (~3300-3400 cm⁻¹).- C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹).- C=C and C=N stretching of the quinoline ring (~1500-1600 cm⁻¹).- C-O stretching of the methoxy group (~1250 cm⁻¹). |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 259.1685 (calculated).- Fragmentation pattern corresponding to the loss of the side chain and cleavage of the quinoline ring. |

Mechanism of Action: A Signaling Pathway Perspective

The antimalarial activity of 8-aminoquinolines, including this compound, is not fully elucidated but is believed to involve a process of bioactivation. These compounds are pro-drugs that are metabolized by host enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, to generate reactive intermediates. These intermediates then induce oxidative stress in the malaria parasite, leading to its death.

The proposed mechanism involves:

-

Metabolic Activation: this compound is metabolized by host liver enzymes, particularly cytochrome P450 2D6 (CYP2D6), into hydroxylated and other reactive metabolites.

-

Redox Cycling: These metabolites can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.

-

Oxidative Stress: The accumulation of ROS within the parasite leads to significant oxidative stress, damaging cellular components like proteins, lipids, and nucleic acids.

-

Parasite Death: The overwhelming oxidative damage ultimately results in the death of the parasite, particularly the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, for which this class of drugs is uniquely effective.

This guide provides a foundational understanding of the chemical and synthetic aspects of this compound. Further research is warranted to fully elucidate its detailed reaction mechanisms, optimize synthesis yields, and comprehensively characterize its pharmacological and toxicological profiles.

References

A Technical Guide to the Physicochemical Properties of Quinocide for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential physicochemical properties of Quinocide, a compound of interest in various scientific research fields. Understanding these characteristics is critical for the design, execution, and interpretation of in vitro studies. This document outlines key physical and chemical data, details standardized experimental protocols for in vitro assessment, and visualizes associated workflows and potential mechanisms of action.

Core Physicochemical Properties

This compound is a yellow solid substance at room temperature, a characteristic important for its handling and storage in laboratory settings[1]. Its properties are fundamentally derived from its chemical structure, which includes polar functional groups such as hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) that influence its behavior in various solvents and biological systems[1].

Identification and General Properties

Quantitative physical and chemical data for this compound are summarized in the tables below for ease of reference.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁N₃O | [2] |

| IUPAC Name | 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | [2] |

| CAS Number | 525-61-1 | [2] |

| Appearance | Yellow solid | [1] |

| State at Room Temp. | Solid | [1] |

| Melting Point | 169.00 °C (442.15 K) | [1] |

| Boiling Point | 505.20 °C (778.35 K) | [1] |

| Density | 1.3800 g/cm³ |[1] |

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 259.35 g/mol | [2] |

| Exact Mass | 259.168462302 Da |[2] |

Solubility Profile

The solubility of this compound is a critical parameter for designing in vitro experiments, as it dictates the compound's bioavailability in aqueous cell culture media.

-

Polarity and Solvents : The presence of hydroxyl and methoxy groups increases the molecule's polarity, enhancing its solubility in polar solvents[1]. This compound is likely to show good solubility in alcohols and dimethyl sulfoxide (B87167) (DMSO)[1]. The hydroxyl group also allows for hydrogen bonding, which further facilitates solubility in polar environments[1].

-

Structural Influence : While its polar groups aid solubility, the bulky and rigid quinuclidine (B89598) structure may hinder solubility in certain non-polar solvents[1].

-

Practical Considerations : For in vitro studies, stock solutions are typically prepared in an organic solvent like DMSO before being diluted to their final concentration in aqueous cell culture media[3]. It is crucial to determine the kinetic solubility under specific experimental conditions to avoid precipitation[3][4].

Stability in Cell Culture Media

The stability of a compound in the complex aqueous environment of cell culture media is paramount for obtaining consistent and reliable experimental results[5].

-

Influencing Factors : Factors such as media composition, pH, light exposure, and incubation time can significantly influence the stability and effective concentration of a compound[5]. For compounds with structures similar to this compound, potential degradation pathways include oxidation and hydrolysis[5].

-

Recommendations for In Vitro Studies :

-

pH Control : Maintaining a stable and optimal pH is critical, as many degradation reactions are pH-dependent[5].

-

Minimize Light Exposure : To prevent photodegradation, stock solutions and media containing the compound should be protected from light[5].

-

Fresh Solutions : Prepare fresh working solutions of this compound immediately before each experiment to minimize the opportunity for degradation[5].

-

Proper Storage : Stock solutions should be stored in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles[5].

-

Experimental Protocols for In Vitro Assessment

The following sections provide detailed methodologies for foundational in vitro experiments to characterize the activity of this compound.

Protocol: Stability Assessment by HPLC

This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time. The most direct way to assess degradation is by using High-Performance Liquid Chromatography (HPLC) to measure the compound's concentration over time[5].

Methodology:

-

Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the cell culture medium (including any supplements like FBS) with this compound to the highest concentration to be used in your experiments.

-

Incubation : Aliquot the this compound-containing medium into sterile tubes and incubate them under standard cell culture conditions (e.g., 37°C, 5% CO₂)[5].

-

Sampling : Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours)[5]. Immediately upon collection, store the samples at -80°C to halt further degradation[5].

-

Analysis : After collecting all time points, analyze the samples by HPLC to quantify the remaining concentration of the parent this compound compound[5].

-

Data Interpretation : Plot the concentration of this compound against time. A significant decrease in concentration indicates instability[5]. The appearance of new peaks may correspond to degradation products[5].

References

Early-Stage Research on Quinocide Derivatives and Analogues: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 12, 2025

Abstract

Quinocide, an isomer of the quintessential 8-aminoquinoline (B160924) antimalarial primaquine (B1584692), belongs to a class of compounds historically pivotal in the fight against malaria.[1] This class is unique in its ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, a critical step for preventing disease relapse, a phenomenon known as radical cure.[2][3] Early-stage research is focused on developing derivatives and analogues of this compound and other 8-aminoquinolines to enhance efficacy against drug-resistant parasite strains, improve the safety profile—particularly mitigating the risk of hemolysis in G6PD-deficient individuals—and optimize pharmacokinetic properties. This technical guide provides an in-depth overview of the core research activities, including synthetic strategies, biological evaluation protocols, and mechanisms of action, to support and inform ongoing drug discovery efforts in this area.

Core Biological Activity and Mechanism of Action

The primary therapeutic action of 8-aminoquinolines is their activity against the exoerythrocytic (liver) stages of Plasmodium parasites.[2][4] They also exhibit gametocytocidal effects against P. falciparum, which is crucial for blocking malaria transmission.[5] The prevailing hypothesis for their mechanism of action involves a complex bioactivation process.[6][7]

Bioactivation Signaling Pathway

This compound and its analogues are pro-drugs that require metabolic activation, primarily mediated by the cytochrome P450 enzyme CYP2D6 in the liver.[5][7] This process generates reactive phenolic metabolites. These intermediates, such as the putative 5,6-orthoquinone derivative, undergo redox cycling, a process facilitated by enzymes like NADPH:oxidoreductase (CPR).[7][8] This cycling produces significant oxidative stress through the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are thought to be the ultimate parasiticidal agents.[6][7] This oxidative assault disrupts essential parasite cellular processes, leading to its death.

References

- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro models for human malaria: targeting the liver stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4(1H)-Quinolones with Liver Stage Activity against Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 | springermedizin.de [springermedizin.de]

The 8-Aminoquinoline Core of Quinocide: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Structure, Activity, and Mechanism of the Antimalarial Agent Quinocide

Introduction

This compound, an 8-aminoquinoline (B160924) derivative, is a significant compound in the field of antimalarial research. As a constitutional isomer of the well-established drug primaquine (B1584692), its chemical structure and biological activity offer valuable insights for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the 8-aminoquinoline core of this compound, detailing its chemical properties, antimalarial efficacy, proposed mechanism of action, and synthetic methodologies. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows.

Chemical and Physical Properties

This compound, chemically known as N1-(6-methoxyquinolin-8-yl)pentane-1,4-diamine, is a structural analog of primaquine, differing in the position of the methyl group on the aliphatic side chain.[1] This seemingly minor structural variance can influence its metabolic pathway and biological activity.[1] The core 8-aminoquinoline structure is fundamental to its antimalarial properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | --INVALID-LINK-- |

| Molecular Formula | C15H21N3O | --INVALID-LINK-- |

| Molecular Weight | 259.35 g/mol | --INVALID-LINK-- |

| CAS Number | 525-61-1 | --INVALID-LINK-- |

| Synonyms | Chinocide, Quinocida, 8-(4-Aminopentylamino)-6-methoxyquinoline | --INVALID-LINK-- |

Antimalarial Activity and Efficacy

Table 2: In Vitro Antimalarial Activity of Selected 8-Aminoquinoline Analogs against Plasmodium falciparum

| Compound | R2-substituent | R4-substituent | R5-substituent | Average IC50 (nM) vs. P. falciparum (All Strains) | Hematin Polymerization Inhibition (% of Chloroquine) |

| Primaquine | H | H | H | >1000 | Inactive |

| WR 242511 | H | H | O(CH2)3CH3 | 85 | 120 |

| WR 238605 | H | H | O(CH2)5CH3 | 65 | 115 |

| WR 268397 | H | H | O-cyclohexyl | 95 | 110 |

| WR 250593 | H | H | O-phenyl | 70 | 130 |

Data presented in this table is for 8-aminoquinoline analogs of primaquine and is intended to provide a comparative context for the potential activity of this compound.[3]

Mechanism of Action: A Proposed Signaling Pathway

The precise mechanism of action for 8-aminoquinolines, including this compound, is understood to involve a complex bioactivation process. The current hypothesis suggests a two-step biochemical relay.[4] The parent compound is first metabolized by host cytochrome P450 (CYP) enzymes, primarily CYP2D6, into reactive intermediates.[4] These metabolites then undergo redox cycling with CYP reductase (CPR), leading to the generation of reactive oxygen species (ROS).[4] The resulting oxidative stress within the parasite is believed to be a key factor in its elimination.[1]

Caption: Proposed bioactivation pathway of this compound.

Experimental Protocols

Synthesis of this compound

The following is a detailed, multi-step synthesis protocol for this compound (compound 9) and its hydrochloride salt (compound 10), as described in patent CN105481766A.[5]

Step 1: Synthesis of 4-nitro-methyl valerate (B167501) (Compound 3)

-

Combine nitroethane (225.2g, 3mol), methyl acrylate (B77674) (86.1g, 1mol), and triethylamine (B128534) (50.5g, 0.5mol).

-

Warm the mixture to 30°C and stir for 3 days.

-

Remove the solvent under reduced pressure to obtain crude compound 3 (104.6g, 65% yield).

Step 2: Synthesis of 4-nitro-valeric acid (Compound 4)

-

To the crude compound 3 from the previous step, add 6mol/L hydrochloric acid (300mL).

-

Reflux the mixture for 4 hours.

-

Cool to room temperature and extract with ethyl acetate (B1210297) (3 x 500mL).

-

Wash the combined organic phases with saturated sodium bicarbonate.

-

Acidify the aqueous phase to pH=2 with hydrochloric acid and extract with ethyl acetate (3 x 500mL).

-

Dry the organic phase with anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify by column chromatography to obtain compound 4.

Step 3-6: Intermediate Synthesis (Compounds 5, 6, 7, 8) These steps involve the conversion of compound 4 through a series of reactions including the formation of an acyl chloride, reaction with 6-methoxy-8-aminoquinoline, and subsequent reductions to yield the diamine side chain precursor (compound 8). A detailed description of these steps can be found in the aforementioned patent.[5]

Step 7: Synthesis of this compound (Compound 9)

-

Dissolve compound 8 (35.0g, 0.12mol) in methanol (B129727) (400mL).

-

Add 10% palladium on carbon (2.0g).

-

Introduce hydrogen gas and react at room temperature for 6 days.

-

Filter to remove the palladium on carbon and concentrate the filtrate.

-

Purify the concentrated solution by column chromatography to obtain this compound (compound 9) as a yellow liquid (30.1g, 96% yield).

Step 8: Synthesis of this compound Hydrochloride (Compound 10)

-

Dissolve this compound (20.0g, 0.077mol) in ethanol (B145695) (100mL).

-

Under agitation, add concentrated hydrochloric acid (10mL, 0.1mol) dropwise.

-

Continue stirring for 2 hours.

-

Add ethyl acetate (200mL) and stir for an additional 2 hours.

-

Filter the resulting solid and wash with ethyl acetate (3 times) to obtain this compound hydrochloride (compound 10) as a yellow solid (21.5g, 94.3% yield).

Caption: Simplified workflow for the synthesis of this compound.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is a widely used method for determining the in vitro antimalarial activity of compounds against P. falciparum.

1. Materials:

-

P. falciparum culture (e.g., chloroquine-sensitive 3D7 strain or resistant strains).

-

Human erythrocytes (O+).

-

Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine).

-

Test compound (this compound) dissolved in DMSO.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).

-

96-well black microplates.

-

Fluorescence plate reader.

2. Procedure:

-

Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control (100% parasite growth) and a known antimalarial drug as a positive control.

-

Parasite Suspension: Prepare a parasite suspension with 2% parasitemia and 1% hematocrit in complete culture medium.

-

Incubation: Add the parasite suspension to each well of the drug-diluted plate. Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound, with its core 8-aminoquinoline structure, remains a compound of significant interest in the pursuit of effective antimalarial therapies, particularly for the challenging relapsing forms of malaria. While a comprehensive dataset on its specific efficacy is still emerging, the understanding of its proposed mechanism of action through metabolic bioactivation and the generation of reactive oxygen species provides a solid foundation for further research and development. The detailed synthetic protocols and in vitro assays outlined in this guide offer valuable tools for scientists and drug development professionals to explore the full potential of this compound and its analogs in the fight against malaria. Further investigation into the structure-activity relationships within this class of compounds will be crucial for the design of next-generation antimalarials with improved efficacy and safety profiles.

References

- 1. This compound | Antimalarial Research Compound [benchchem.com]

- 2. policycommons.net [policycommons.net]

- 3. benchchem.com [benchchem.com]

- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 5. CN105481766A - this compound and preparation method of hydrochloride thereof - Google Patents [patents.google.com]

Quinocide as an Impurity of Primaquine: A Technical Guide on Its Core Implications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primaquine (B1584692), an essential antimalarial drug for the radical cure of Plasmodium vivax and P. ovale, is often accompanied by its constitutional isomer, quinocide, as a significant impurity arising from the synthesis process. This technical guide provides an in-depth analysis of this compound's presence in primaquine formulations and its implications for drug safety and efficacy. The guide summarizes key quantitative data, details experimental protocols for impurity analysis, and visualizes the metabolic pathways central to the therapeutic and toxicological effects of primaquine and its metabolites. The inherent toxicity of this compound underscores the critical need for stringent quality control in primaquine production to ensure patient safety.

Introduction

Primaquine is an 8-aminoquinoline (B160924) drug that has been a cornerstone of antimalarial therapy for decades. Its unique ability to eradicate the dormant liver stages (hypnozoites) of relapsing malaria parasites makes it indispensable. However, the synthesis of primaquine can lead to the formation of impurities, with this compound being a major contaminant.[1] The structural similarity between primaquine and this compound poses significant challenges for separation and purification, leading to potential contamination of the final drug product. This guide explores the analytical methodologies to detect and quantify this impurity and discusses the toxicological implications of its presence.

Quantitative Data on this compound Impurity and Toxicity

The presence of this compound in primaquine preparations is a documented quality control issue. Furthermore, toxicological data, although limited for this compound, suggests a significant hazard profile. The following tables summarize the available quantitative data.

Table 1: this compound Levels in Primaquine Pharmaceutical Preparations

| Source/Manufacturer | This compound Concentration (% w/w) | Analytical Method |

| Manufacturer 1 | 2.12 | Capillary Electrophoresis |

| Manufacturer 2 | 2.71 | Capillary Electrophoresis |

Data sourced from a study utilizing a validated capillary zone electrophoretic method.[1]

Table 2: Comparative Acute Oral Toxicity Data

| Compound | Animal Model | LD50 (mg/kg) | GHS Classification | Hazard Statement |

| Primaquine | Mouse | 71.1 | Not explicitly found | Not explicitly found |

| This compound | Not specified | Not found | Acute Toxicity 3 (Oral) | H301: Toxic if swallowed[2] |

Implications of this compound Impurity

The presence of this compound as an impurity in primaquine formulations has several critical implications:

-

Increased Toxicity: this compound is classified as acutely toxic if swallowed.[2] Its presence can contribute to the overall toxicity profile of primaquine, potentially exacerbating side effects.

-

Therapeutic Efficacy: The therapeutic contribution of this compound, if any, is not well-established. Its presence at significant levels may displace the active pharmaceutical ingredient, primaquine, potentially impacting the overall efficacy of the treatment.

-

Regulatory Compliance: Pharmacopoeial standards set limits for impurities in drug substances and products. The presence of this compound above these limits would render the primaquine product non-compliant.

-

Patient Safety: For a drug like primaquine, which is known to have a narrow therapeutic index and can cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, the addition of a toxic impurity raises significant safety concerns.

Experimental Protocols

Accurate and reliable analytical methods are essential for the detection and quantification of this compound in primaquine. Below are detailed methodologies for two common analytical techniques.

Capillary Electrophoresis (CE) for this compound Determination

Capillary electrophoresis is a high-resolution separation technique well-suited for the analysis of closely related isomers like primaquine and this compound.

-

Instrumentation: A standard capillary electrophoresis system equipped with a UV detector.

-

Capillary: Fused-silica capillary (e.g., 52.5 cm effective length x 50 µm i.d.).

-

Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 4.5. Additives such as beta-cyclodextrin (B164692) (β-CD) or 18-crown-6 (B118740) ether (18C6) can be used to improve resolution.[1]

-

Applied Voltage: 22 kV.[1]

-

Capillary Temperature: 25 °C.[1]

-

Injection: Hydrodynamic injection for 7 seconds.[1]

-

Detection: UV detection at 230 nm.[1]

-

Method Validation: The method should be validated for selectivity, linearity, limits of detection and quantification, precision (intra- and inter-day variability), and accuracy.

High-Performance Liquid Chromatography (HPLC) for Primaquine and Impurity Analysis

Reverse-phase HPLC is another powerful technique for the separation and quantification of primaquine and its impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., Hypersil GOLD™ aQ C18, 100 × 2.1 mm, 1.9 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). For example, an isocratic mobile phase of 0.1% formic acid in methanol:water (40:60, v/v) and 0.1% formic acid in acetonitrile (B52724) in a ratio of 80:20.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 1 µL.

-

Detection: UV detection at a wavelength where both primaquine and this compound have significant absorbance (e.g., 254 nm or 260 nm).

Visualizations: Metabolic Pathway and Experimental Workflow

Primaquine Metabolic Activation and Oxidative Stress Pathway

The therapeutic and toxic effects of primaquine are believed to be mediated by its metabolites, which can induce oxidative stress. The following diagram illustrates this proposed pathway.

Caption: Primaquine's metabolic pathway leading to oxidative stress and cellular effects.

Experimental Workflow for this compound Impurity Analysis

The logical flow for the analysis of this compound as an impurity in primaquine tablets is depicted below.

Caption: Workflow for the quantitative analysis of this compound in primaquine tablets.

Conclusion

This compound is a critical impurity in primaquine that warrants close monitoring and control due to its inherent toxicity. This technical guide has provided a comprehensive overview of the implications of this compound contamination, including quantitative data on its presence and toxicity, detailed experimental protocols for its analysis, and visualizations of the relevant metabolic pathway and analytical workflow. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is paramount to ensuring the quality, safety, and efficacy of primaquine, a vital tool in the global fight against malaria. The development and implementation of robust analytical methods and stringent quality control measures are essential to minimize the risks associated with this compound impurity and to safeguard public health.

References

- 1. LD50 value, phototoxicity and convulsion induction test of the new quinolone antibacterial agent (S)-10-[(S)-(8-amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2, 3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxyl ic acid hemihydrate in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oral ld50 values: Topics by Science.gov [science.gov]

Preliminary In Vitro Screening of Quinocide's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocide, an 8-aminoquinoline (B160924) derivative, is a compound of significant interest in the field of medicinal chemistry. Historically recognized for its antimalarial properties, the broader biological activities of this compound and related compounds are areas of ongoing research. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound's biological activities, with a focus on its antimalarial, anticancer, and antimicrobial potential. Due to the limited availability of extensive in vitro data for this compound itself in the public domain, this guide incorporates data from the closely related and well-studied 8-aminoquinoline, primaquine, for illustrative purposes in the antimalarial section, and other representative 8-aminoquinolines for anticancer and antimicrobial activities. This approach provides a robust framework for understanding the potential therapeutic applications of this class of compounds.

Data Presentation

Table 1: In Vitro Antimalarial Activity of Primaquine against Plasmodium falciparum

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Primaquine | 3D7 (Chloroquine-sensitive) | 18.9 | [1] |

| Primaquine | Dd2 (Chloroquine-resistant) | Not specified | [1] |

| Primaquine | HB3 | Not specified | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Illustrative In Vitro Anticancer Activity of an 8-Aminoquinoline Derivative

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8-aminoquinoline-naphthyl copper complex | MCF-7 (Breast) | 2.54 ± 0.69 | [2] |

| 8-aminoquinoline-naphthyl copper complex | MDA-MB-231 (Breast) | 3.31 ± 0.06 | [2] |

Note: The data presented is for a representative 8-aminoquinoline complex to illustrate potential anticancer activity and may not be directly attributable to this compound.

Table 3: Illustrative In Vitro Antimicrobial Activity of 8-Aminoquinoline-Uracil Metal Complexes

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8AQ-Cu-5Iu | Plesiomonas shigelloides | >256 (25% inhibition at 256) | [3] |

| 8AQ-Cu-5Iu | Shigella dysenteriae | >256 (25% inhibition at 256) | [3] |

| 8AQ-Cu-5Nu | Plesiomonas shigelloides | 256 | [3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The data is for representative 8-aminoquinoline complexes.[3]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay

This method is a widely used, fluorescence-based assay to determine the antiplasmodial activity of compounds against Plasmodium falciparum.

Materials:

-

Plasmodium falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax I or human serum)

-

96-well black microplates with clear bottoms

-

Test compound (this compound or analogs) and control drugs (e.g., Chloroquine, Artemisinin)

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)

-

Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Plate Preparation: Serially dilute the test and control drugs in complete culture medium and add 100 µL to the wells of a 96-well plate. Include drug-free wells as a negative control.

-

Parasite Addition: Add 100 µL of synchronized P. falciparum culture (0.5% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours in a humidified incubator with the specified gas mixture at 37°C.[4]

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I at a 1:5,000 dilution. Add 100 µL of this lysis buffer to each well.

-

Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of parasite growth against the logarithm of the drug concentration using a non-linear regression model.

In Vitro Cytotoxicity a.k.a. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

-

96-well clear flat-bottom plates

-

Test compound (this compound or analogs)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate spectrophotometer (absorbance at ~570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[5]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[5] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways

The precise molecular mechanisms of 8-aminoquinolines are not fully elucidated but are thought to involve the generation of reactive oxygen species (ROS), leading to cellular damage.[7] In the context of anticancer activity, some quinoline (B57606) derivatives have been shown to induce apoptosis. For instance, the quinoline derivative PQ1 has been reported to induce apoptosis in breast cancer cells through the activation of both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) pathways.[8][9]

Representative Apoptosis Signaling Pathway for a Quinoline Derivative

This diagram illustrates a plausible mechanism by which a quinoline compound could induce programmed cell death in cancer cells by activating key caspases in both the extrinsic and intrinsic apoptotic pathways.[8][9]

References

- 1. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 9. researchgate.net [researchgate.net]

The Basic Pharmacology of Quinocide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocide is an 8-aminoquinoline (B160924) derivative, structurally isomeric with primaquine (B1584692), that has been historically used as an antimalarial agent.[1] Developed in the Soviet Union, its primary application has been in the radical cure of Plasmodium vivax and Plasmodium ovale malaria, targeting the dormant liver stages (hypnozoites) of the parasite, which are responsible for disease relapse.[1] This guide provides a comprehensive overview of the basic pharmacology of this compound, including its mechanism of action, pharmacokinetics, and toxicological profile, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

The precise molecular mechanism of action for this compound, like other 8-aminoquinolines, is not fully elucidated but is understood to involve metabolic activation and the generation of reactive oxygen species (ROS).[2] The parent compound is largely inactive and requires biotransformation into electrophilic metabolites that are thought to interfere with the parasite's mitochondrial electron transport chain. This disruption leads to oxidative stress and ultimately cell death.[2] this compound is effective against the exo-erythrocytic (tissue) forms of the malaria parasite and also possesses gametocytocidal activity, meaning it can prevent the transmission of the parasite from an infected individual to a mosquito.

Signaling Pathway: Hypothesized Metabolic Activation and Action

The following diagram illustrates the proposed pathway for the metabolic activation of 8-aminoquinolines like this compound and their subsequent effects on the malaria parasite.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound is sparse in publicly available literature. However, based on its structural similarity to primaquine and historical Russian sources, a general profile can be described.

This compound is rapidly and completely absorbed from the gastrointestinal tract.[3] Peak plasma concentrations are reportedly reached approximately 3 hours after oral administration.[3] The drug is extensively metabolized in the liver, with less than 2% of the administered dose excreted unchanged in the urine.[3]

Table 1: Comparative Pharmacokinetic Parameters of 8-Aminoquinolines

Since specific quantitative data for this compound is limited, the following table presents data for the closely related compound, primaquine, to provide a comparative context for researchers.

| Parameter | Primaquine | Tafenoquine (B11912) |

| Oral Bioavailability | ~96% | High |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 12-15 hours |

| Elimination Half-life (t½) | 4-10 hours | ~14 days |

| Volume of Distribution (Vd) | 150-260 L | ~1600 L |

| Plasma Protein Binding | ~25% | >99.5% |

| Primary Metabolism | Hepatic (CYP2D6) | Hepatic |

| Primary Excretion | Renal (as metabolites) | Fecal |

Data for primaquine and tafenoquine are provided for comparative purposes. Specific values for this compound are not well-documented in available literature.

Pharmacodynamics and Efficacy

This compound's primary pharmacodynamic effect is the elimination of P. vivax and P. ovale hypnozoites, thereby achieving a radical cure and preventing relapse.

Table 2: In Vitro Antimalarial Activity of Selected 8-Aminoquinolines against P. falciparum

While this compound's main therapeutic target is the liver stages of P. vivax, in vitro studies on the blood stages of P. falciparum can provide insights into the general antimalarial activity of the 8-aminoquinoline class.

| Compound | Strain | IC50 (nM) |

| Primaquine | D6 (chloroquine-sensitive) | >10,000 |

| Primaquine | W2 (chloroquine-resistant) | >10,000 |

| WR 238605 | D6 | 79 ± 15 |

| WR 238605 | W2 | 93 ± 18 |

| WR 242511 | D6 | 55 ± 11 |

| WR 242511 | W2 | 68 ± 13 |

Toxicology

The primary dose-limiting toxicity of this compound, similar to other 8-aminoquinolines, is drug-induced hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[6] The reactive metabolites of 8-aminoquinolines are potent oxidants that can damage red blood cells, particularly in individuals with compromised G6PD activity, which is essential for protecting erythrocytes from oxidative stress. Other reported side effects include gastrointestinal distress, headache, and in some cases, methemoglobinemia.

Table 3: General Toxicological Profile of 8-Aminoquinolines

| Adverse Effect | Description |

| Hemolytic Anemia | Dose-dependent hemolysis in G6PD-deficient individuals. |

| Methemoglobinemia | Oxidation of hemoglobin to methemoglobin, reducing oxygen-carrying capacity. |

| Gastrointestinal Effects | Nausea, vomiting, abdominal cramps. |

| Central Nervous System Effects | Headache, dizziness. |

Experimental Protocols

Detailed experimental protocols from studies specifically utilizing this compound are not widely available in the English-language literature. However, the following sections describe standardized methodologies for key experiments relevant to the pharmacological assessment of 8-aminoquinoline antimalarials.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This protocol is a standard method for assessing the in vitro activity of antimalarial compounds against the blood stages of P. falciparum.

-

Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes (O+) at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium to achieve the desired final concentrations.

-

Assay Procedure:

-

Synchronized ring-stage parasites are diluted to a 0.5% parasitemia and 2.5% hematocrit.

-

100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

-

100 µL of the diluted drug solutions are added to the respective wells.

-

The plate is incubated for 72 hours under the standard culture conditions.

-

-

Quantification of Parasite Growth:

-

After incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I per mL) is added to each well.

-

The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

-

Data Analysis: The fluorescence intensity is proportional to the parasite biomass. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Workflow for In Vitro Antimalarial Susceptibility Testing

Bioanalytical Method for Quantification in Plasma (LC-MS/MS)

This protocol outlines a general approach for developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of an 8-aminoquinoline in plasma, which is essential for pharmacokinetic studies.[7]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 200 µL of a protein precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard would need to be determined.

-

-

Method Validation: The method should be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.

Workflow for Bioanalytical Sample Analysis

Conclusion

References

- 1. Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits. | Semantic Scholar [semanticscholar.org]

- 2. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a bioanalytical method by LC-MS/MS for the quantification of the LAFIS 10 - an antimalarial candidate - and its pharmacokinetics first evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining Quinocide's Antimalarial Activity In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation: In Vitro Antimalarial Activity of 8-Aminoquinoline (B160924) Analogs

The following table summarizes the IC50 values for various 8-aminoquinoline analogs against different strains of P. falciparum. This data provides a comparative overview of the schizonticidal activity of this class of compounds. It is important to note that specific IC50 values for Quinocide are not available in the cited literature; the data presented here for related compounds can guide the expected range of activity.

Table 1: IC50 Values of 8-Aminoquinoline Analogs against P. falciparum Strains

| Compound ID | P. falciparum Strain | IC50 (nM) | Reference |

| WR 249420 | D6 | 65 | [1] |

| W2 | 80 | [1] | |

| 7G8 | 75 | [1] | |

| TM90C2A | 90 | [1] | |

| TM91C235 | 40 | [1] | |

| Dd2 | 100 | [1] | |

| ITG2 | 85 | [1] | |

| WR 251855 | D6 | 70 | [1] |

| W2 | 95 | [1] | |

| 7G8 | 80 | [1] | |

| TM90C2A | 110 | [1] | |

| TM91C235 | 50 | [1] | |

| Dd2 | 120 | [1] | |

| ITG2 | 90 | [1] | |

| WR 266848 | D6 | 85 | [1] |

| W2 | 100 | [1] | |

| 7G8 | 90 | [1] | |

| TM90C2A | 120 | [1] | |

| TM91C235 | 60 | [1] | |

| Dd2 | 130 | [1] | |

| ITG2 | 100 | [1] | |

| Primaquine | D6 | >1000 | [1] |

| W2 | >1000 | [1] | |

| 7G8 | >1000 | [1] | |

| TM90C2A | >1000 | [1] | |

| TM91C235 | >1000 | [1] | |

| Dd2 | >1000 | [1] | |

| ITG2 | >1000 | [1] | |

| Chloroquine | D6 (sensitive) | 9.5 | [1] |

| W2 (resistant) | 150 | [1] |

Experimental Protocols

Detailed methodologies for three common in vitro antimalarial assays are provided below. These protocols are based on standard procedures in the field.

I. SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of P. falciparum by quantifying the parasite's DNA. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX™ or human serum)

-

This compound (or other test compounds) and control drugs (e.g., Chloroquine, Artemisinin)

-

96-well black microplates

-

Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5[2]

-

SYBR Green I dye (10,000x stock in DMSO)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Protocol:

-

Prepare serial dilutions of this compound and control drugs in complete culture medium in a 96-well plate.

-

Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia (predominantly ring stages).

-

Add 180 µL of the parasite culture to each well of the drug-diluted plate. Include drug-free wells as positive controls (100% growth) and wells with uninfected RBCs as negative controls (background).

-

Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).[3]

-

Prepare the SYBR Green I lysis buffer by diluting the stock dye to a final concentration of 1x in the lysis buffer.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

II. Histidine-Rich Protein 2 (HRP2)-Based ELISA

This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite growth.

Materials:

-

P. falciparum culture

-

Human RBCs

-

Complete culture medium

-

This compound and control drugs

-

96-well culture plates

-

HRP2 ELISA kit (commercial kits available) or individual components (anti-HRP2 capture and detection antibodies, TMB substrate, stop solution)

-

Plate washer and reader

Protocol:

-

Prepare drug dilutions and parasite cultures as described for the SYBR Green I assay.

-

Incubate the culture plate for 72 hours.[4]

-

After incubation, lyse the cells by freeze-thawing the plate.

-

Coat a 96-well ELISA plate with an anti-HRP2 capture antibody and incubate.

-

Wash the plate and block with a suitable blocking buffer (e.g., BSA in PBS).

-

Add the parasite lysates to the wells and incubate.[5]

-

Wash the plate to remove unbound antigens.

-

Add an enzyme-conjugated anti-HRP2 detection antibody and incubate.

-

Wash the plate again.

-

Add the TMB substrate and incubate until color development.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the IC50 values as described previously.

III. Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of pLDH, an enzyme essential for anaerobic glycolysis in the parasite.

Materials:

-

P. falciparum culture

-

Human RBCs

-

Complete culture medium

-

This compound and control drugs

-

96-well culture plates

-

Lysis buffer

-

pLDH assay reagents: Malstat reagent, NBT/PES solution

-

Spectrophotometer

Protocol:

-

Set up the drug dilution plate and parasite culture as in the previous assays.

-

Incubate for 72 hours.

-

Lyse the cells by freeze-thawing.

-

In a separate 96-well plate, add the Malstat reagent to each well.

-

Transfer a portion of the parasite lysate from the culture plate to the assay plate.

-

Add the NBT/PES solution to initiate the colorimetric reaction.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

Measure the absorbance at ~650 nm.

-

Calculate the IC50 values based on the reduction in pLDH activity.[6]

Visualizations

Mechanism of Action of Quinoline (B57606) Antimalarials

This compound, as an 8-aminoquinoline, is believed to share its primary mechanism of action with other quinoline-based antimalarials. This involves the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion.

Caption: Inhibition of hemozoin formation by this compound.

General Experimental Workflow for In Vitro Antimalarial Assays

The following diagram illustrates the general workflow for the in vitro assays described in this document.

Caption: General workflow for in vitro antimalarial drug screening.

Logical Relationship of Assay Components

This diagram outlines the logical connections between the different components of the in vitro antimalarial susceptibility testing process.

Caption: Logical flow of in vitro antimalarial testing components.

References

- 1. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iddo.org [iddo.org]

- 3. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iddo.org [iddo.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Quinocide Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinocide is an 8-aminoquinoline (B160924) antimalarial drug. Like other compounds in this class, its mechanism of action and potential for cytotoxicity are of significant interest, particularly concerning its ability to induce oxidative stress. Evaluating the cytotoxic profile of this compound is essential for understanding its therapeutic window and potential off-target effects. These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays designed to quantify this compound-induced cytotoxicity, elucidate its effects on cell health, and investigate underlying mechanisms such as apoptosis and oxidative stress.

Assessment of Cell Viability and Cytotoxicity

Two primary methods for assessing overall cell viability and cytotoxicity are the MTT and LDH assays. The MTT assay measures metabolic activity, an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of lactate (B86563) dehydrogenase from damaged cells.

MTT Assay for Cell Viability

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust method for determining the concentration-dependent effect of this compound on cell proliferation and viability.

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[2]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[2]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[2]

-

Calculation: Calculate cell viability as follows:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

LDH Assay for Cytotoxicity

Application Note: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[5][6] This assay serves as a direct measure of this compound-induced cell membrane damage.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Prepare additional control wells for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30 minutes before the end of the incubation period.[7]

-